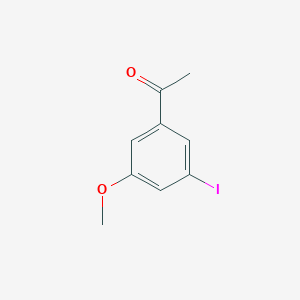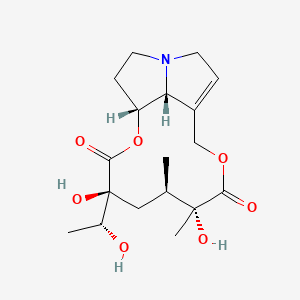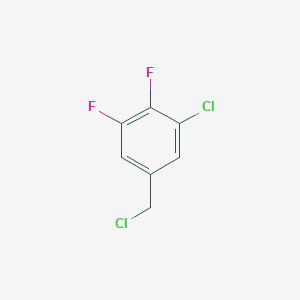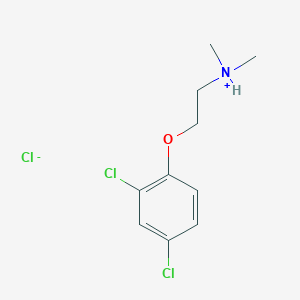![molecular formula C10H15N3O2 B14861733 4-(Dimethoxymethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine CAS No. 944902-73-2](/img/structure/B14861733.png)
4-(Dimethoxymethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethoxymethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes a pyrido[4,3-D]pyrimidine core with a dimethoxymethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethoxymethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine typically involves the Dimroth rearrangement, which is a well-known method for synthesizing condensed pyrimidines. This rearrangement involves the isomerization of heterocycles through the relocation of heteroatoms within the rings or their substituents via ring opening and closure processes . The reaction is catalyzed by acids or bases and can be accelerated by heat or light .
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors where the Dimroth rearrangement is carried out under controlled conditions. The reaction parameters, such as temperature, pH, and the presence of electron-withdrawing groups, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 4-(Dimethoxymethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of pyrido[4,3-D]pyrimidine oxides.
Reduction: Formation of reduced pyrido[4,3-D]pyrimidine derivatives.
Substitution: Formation of substituted pyrido[4,3-D]pyrimidine derivatives.
Scientific Research Applications
4-(Dimethoxymethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential as an antioxidant and anticancer agent
Mechanism of Action
The mechanism of action of 4-(Dimethoxymethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in oxidative stress and inflammation, such as lipoxygenase and cyclooxygenase.
Pathways Involved: It modulates the expression and activity of inflammatory mediators like prostaglandins and cytokines, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
4-(Dimethoxymethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine can be compared with other similar compounds, such as:
Pyrido[2,3-D]pyrimidine: Another heterocyclic compound with similar biological activities but different structural features.
Pyrazolo[3,4-D]pyrimidine: Known for its anticancer and anti-inflammatory properties.
Quinazoline: A fused pyrimidine derivative with diverse pharmacological activities.
Uniqueness: The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to other pyrimidine derivatives .
Properties
CAS No. |
944902-73-2 |
|---|---|
Molecular Formula |
C10H15N3O2 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
4-(dimethoxymethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C10H15N3O2/c1-14-10(15-2)9-7-5-11-4-3-8(7)12-6-13-9/h6,10-11H,3-5H2,1-2H3 |
InChI Key |
DVHMFRTUCAZDFA-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=NC=NC2=C1CNCC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[4-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B14861674.png)
![rac-tert-butyl (R)-(1-methyl-1H-imidazol-2-yl)[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl carbonate](/img/structure/B14861683.png)
![[(5R,10R,13R)-6-chloro-17-(5,6-dimethylhept-3-en-2-yl)-5-hydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14861692.png)
![1-[2-Hydroxy-4,6-bis(phenylmethoxy)phenyl]-3-(4-phenylmethoxyphenyl)prop-2-en-1-one](/img/structure/B14861694.png)




![[3-Cyano-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B14861731.png)
